

Technical Guide: Mass Spectrometry Fragmentation Pattern of Diiodomethane (¹³C)

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Compound of Interest

Compound Name: Diiodomethane (¹³C)

CAS No.: 86128-37-2

Cat. No.: B3331853

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Executive Summary

Diiodomethane (

¹³C) (

CH

I

) serves as a critical isotopic labeling reagent in the synthesis of cyclopropane-containing pharmacophores. Its primary utility lies in the Simmons-Smith reaction, where it functions as a carbenoid precursor to install

¹³C-labeled methylene bridges. In mass spectrometry (MS), this isotopologue exhibits a distinct fragmentation signature driven by the weak Carbon-Iodine (C-I) bond energy (~218 kJ/mol).

This guide provides a definitive analysis of the

CH

I

fragmentation pattern under Electron Ionization (EI), distinguishing it from its natural abundance counterpart (

CH

I

). It details the mechanistic cleavage pathways, diagnostic ion shifts, and experimental protocols for validating isotopic enrichment in drug development pipelines.

Physicochemical Properties & Isotopic Signature

Understanding the isotopic baseline is a prerequisite for interpreting the mass spectrum. Unlike standard diiodomethane, the

C variant carries a stable carbon-13 isotope, resulting in a predictable mass shift (+1 Da) in all carbon-containing fragments.

Property	Standard Diiodomethane (CH ₂ I ₂)	Diiodomethane (C ¹³ CH ₂ I ₂)
Molecular Weight	267.84 g/mol	268.84 g/mol
Monoisotopic Mass	267.8355 Da	268.8389 Da
Key Bond Energy	C-I: ~218 kJ/mol (Weak)	C-I: ~218 kJ/mol (Weak)
Appearance	Colorless to yellowish liquid	Colorless to yellowish liquid
Stability	Light-sensitive (liberates I ₂)	Light-sensitive (liberates I ₂)

Note on Iodine: Iodine is monoisotopic (

I, 100% abundance). Consequently, the mass spectrum is free of the complex isotopic clusters seen with Chlorine or Bromine compounds. The spectral complexity arises solely from the

C enrichment and fragmentation kinetics.

Mass Spectrometry Fragmentation Analysis

Theoretical Fragmentation Mechanism

The fragmentation of

CH

I

under 70 eV Electron Ionization (EI) is dominated by simple bond scission due to the lability of the C-I bond. The molecular ion (

) is relatively stable but readily loses one iodine atom to form the iodomethyl cation.

Primary Pathway:

Secondary Pathway (Iodine Recombination): High concentrations of iodine radicals in the source can lead to the observation of an I

peak, a common artifact in alkyl iodide spectra.

Diagnostic Ion Table

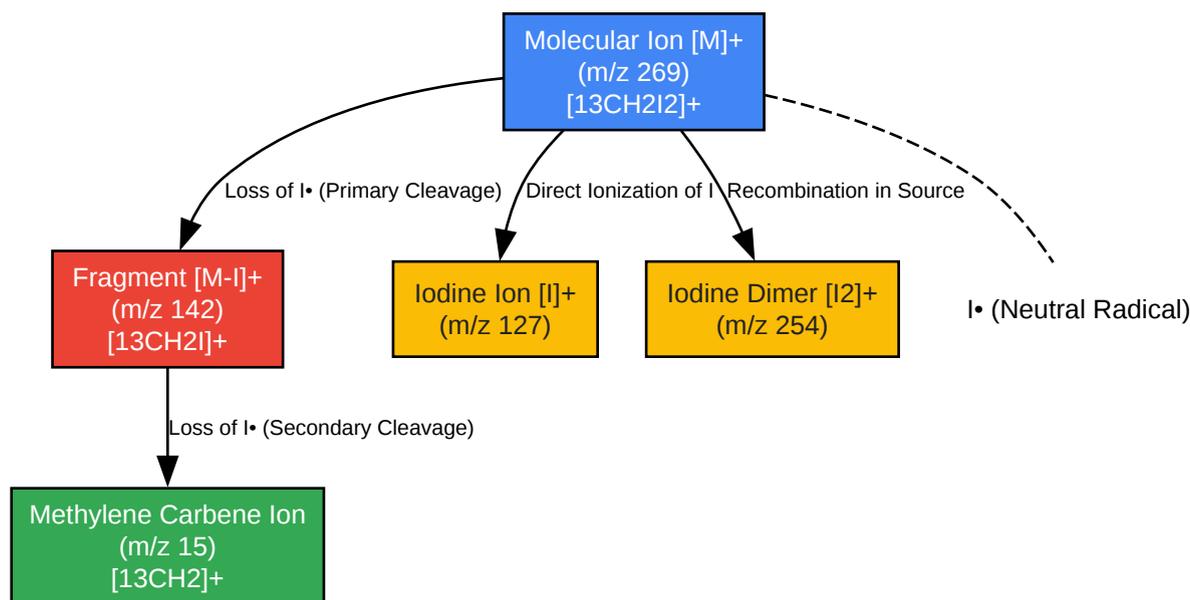
The following table contrasts the observed m/z values for the standard vs.

C-labeled compound.

Ion Identity	Formula	m/z (C Standard)	m/z (C Labeled)	Relative Abundance (Approx)
Molecular Ion		268	269	100% (Base Peak)
Iodine Dimer		254	254	10-15% (No Shift)
Iodomethyl Cation		141	142	60-80%
Iodine Cation		127	127	20-30% (No Shift)
Methylene Cation		14	15	<5%

Visualized Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.



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Figure 1: Mechanistic fragmentation pathway of Diiodomethane (

C) under Electron Ionization.

Experimental Protocol: GC-MS Analysis

To ensure reproducible data, strict adherence to the following protocol is required.

Diiodomethane is dense (3.32 g/mL) and volatile; improper handling can lead to source contamination or signal saturation.

Sample Preparation

- Solvent Selection: Use high-purity Dichloromethane (DCM) or Hexane. Avoid acetone (reactivity).
- Dilution: Prepare a 100 µg/mL solution.
 - Step: Weigh 10 mg of

CH

I

into a tared amber vial (light protection is critical).
 - Step: Dilute with 100 mL of solvent.
- Stabilization: Ensure the neat reagent contains a copper stabilizer (often added by manufacturers) to prevent auto-oxidation to I

GC-MS Parameters

- Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Split mode (20:1), Temperature 200°C.

- Caution: High inlet temperatures (>250°C) may induce thermal degradation before ionization.
- Oven Program:
 - Initial: 40°C (hold 2 min).
 - Ramp: 15°C/min to 200°C.
 - Hold: 2 min.
- MS Source: Electron Ionization (EI), 70 eV, 230°C.
- Scan Range: m/z 10 to 300.

Workflow Visualization



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Figure 2: Step-by-step experimental workflow for the analysis of

C-Diiodomethane.

Applications in Drug Development[1][2]

The specific fragmentation pattern of

CH

I

is not merely an analytical fingerprint; it validates the reagent's quality for high-value synthetic applications.

Simmons-Smith Cyclopropanation

The primary application of

CH

I

in pharma is the Simmons-Smith reaction. This reaction transfers a methylene group to an alkene to form a cyclopropane ring.

- Mechanism:

CH

I

reacts with a Zinc-Copper couple (Zn(Cu)) to form the carbenoid intermediate (

CH

(I)ZnI).

- Drug Relevance: Cyclopropane rings are common pharmacophores (e.g., in certain fluoroquinolones, antiretrovirals, and antidepressants) used to restrict conformation and improve metabolic stability.

- Validation: By using

C-labeled diiodomethane, researchers can synthesize drugs with a stable isotopic label specifically on the cyclopropane ring. The MS confirmation of the precursor (m/z 269) ensures the label is intact before the complex synthesis begins.

Metabolic Tracing (ADME)

Once the

C-cyclopropane moiety is installed in a drug candidate:

- Metabolite Identification: In vivo studies use the unique mass shift (+1 Da) to track metabolites containing the cyclopropane ring.
- Ring Opening Detection: If the cyclopropane ring opens during metabolism, the

C label remains attached to the carbon chain. Mass spectrometry (LC-MS/MS) can trace this specific carbon atom through various metabolic pathways, distinguishing drug-derived fragments from endogenous background.

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